N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” is a chemical compound with the CAS Number: 1153389-79-7 . It has a molecular weight of 280.34 . The IUPAC name for this compound is N- [4- (1-pyrrolidinylsulfonyl)phenyl]acrylamide .
Synthesis Analysis
The synthesis of compounds like “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” is a powder at room temperature . Its molecular formula is C13H16N2O3S .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrrolidine derivatives have been extensively studied for their potential anticancer properties. The introduction of the sulfonyl group and the phenylpropenamide moiety in “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” could enhance its interaction with cancer cell targets, leading to improved efficacy in inhibiting tumor growth. Research has shown that modifications to the pyrrolidine ring can significantly affect the compound’s ability to bind to various cancer-related proteins, potentially offering a pathway to novel cancer therapies .
Anti-Inflammatory Applications
The structural features of pyrrolidine derivatives make them suitable candidates for anti-inflammatory drugs. The sulfonyl group in particular is known for its ability to modulate inflammatory pathways. This compound could be investigated for its effectiveness in reducing inflammation in conditions such as arthritis or inflammatory bowel disease, where controlling the inflammatory response is crucial for patient care .
Antiviral Properties
Compounds featuring the pyrrolidine ring have shown promise in the development of antiviral medications. The unique structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” might interact with viral enzymes or proteins, disrupting the life cycle of viruses. This could lead to new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Treatment of Neurodegenerative Disorders
The pyrrolidine scaffold is known to cross the blood-brain barrier, making it valuable in the treatment of neurodegenerative diseases. By modifying the pyrrolidine core, researchers could develop compounds that target specific neurological pathways, offering hope for diseases like Alzheimer’s and Parkinson’s, where current treatment options are limited .
Modulation of Immune Response
The compound’s ability to influence the immune system could be harnessed to treat autoimmune diseases or to modulate the immune response in organ transplantation and other medical procedures. The sulfonyl and phenylpropenamide groups could interact with immune cells, potentially leading to new immunomodulatory drugs .
Drug Metabolism and Detoxification
Pyrrolidine derivatives can play a role in the metabolism and detoxification of drugs. The structure of “N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide” may affect the expression of proteins involved in the detoxification and clearance of foreign substances from the body. This could be particularly useful in the development of treatments that reduce the side effects of other medications .
Propiedades
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)19(17,18)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDIVXHYHFOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1153389-79-7 |
Source
|
Record name | N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.